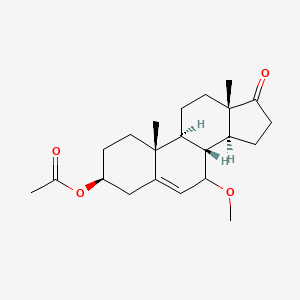
(R)-3,3'-Dimethyl-2,2'-diamino-1,1'-binaphthyl
概要
説明
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is an organic compound that belongs to the class of binaphthyl derivatives. These compounds are known for their axial chirality and are widely used in asymmetric synthesis and catalysis. The presence of two naphthalene rings connected by a single bond gives the compound its unique chiral properties, making it an important molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with ®-1,1’-bi-2-naphthol, which is commercially available.
Lithiation: The compound undergoes ortho-lithiation in the presence of a base such as n-butyllithium and a coordinating agent like TMEDA (tetramethylethylenediamine).
Iodination: The lithiated intermediate is then reacted with iodine to form ®-3,3’-diiodo-[1,1’-binaphthalene]-2,2’-diol.
Amination: The diiodo compound is subjected to a palladium-catalyzed amination reaction using an amine source to yield ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine.
Industrial Production Methods
Industrial production of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and the use of efficient catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of chiral drugs.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
作用機序
The mechanism of action of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
®-BINAP: Another chiral ligand with similar applications in catalysis.
®-3,3’-Diiodo-[1,1’-binaphthalene]-2,2’-diol: An intermediate in the synthesis of ®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine.
Uniqueness
®-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its axial chirality and the presence of amino groups make it a versatile compound for various applications, particularly in asymmetric synthesis and catalysis.
特性
分子式 |
C22H20N2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
1-(2-amino-3-methylnaphthalen-1-yl)-3-methylnaphthalen-2-amine |
InChI |
InChI=1S/C22H20N2/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12H,23-24H2,1-2H3 |
InChIキー |
LCMNRQVVLSVPAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1N)C3=C(C(=CC4=CC=CC=C43)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[2-(4,4-Difluoropiperidin-1-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B8487938.png)
![2-(2-Formamidoethyl)imidazo [1,2-a]pyridine](/img/structure/B8487946.png)








![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid, dimethylamide](/img/structure/B8487981.png)



